p-Tolyl phenylacetate, also known as Phenylacetic Acid p-Cresyl Ester or Flavis No. 9.709, is primarily used as a flavoring agent in the food and beverage industry. It contributes a honey-like, floral, and fruity aroma to various products [, ]. While the specific research on its application in flavoring is limited, its presence is documented by various flavor and fragrance suppliers [, ].
Limited research suggests that p-Tolyl phenylacetate might possess some antimicrobial properties. A study published in the Journal of Agricultural and Food Chemistry investigated the antimicrobial activity of various plant essential oils and their components. The results indicated that p-Tolyl phenylacetate, isolated from the essential oil of Clausena anisum, exhibited moderate antibacterial activity against certain foodborne pathogens []. However, further research is necessary to fully understand the extent and specific applications of its potential antimicrobial properties.
p-Tolyl phenylacetate is an organic compound with the molecular formula and a molecular weight of approximately 226.27 g/mol. It is classified as an ester, formed from the reaction of p-tolyl alcohol and phenylacetic acid. This compound appears as a white solid and has applications primarily in the fragrance industry due to its pleasant floral and animalic odor characteristics .
While specific biological activities of p-tolyl phenylacetate are not extensively documented, related compounds such as phenylacetate are known to exhibit various biological properties. Phenylacetate has been studied for its potential role in metabolic processes and has been shown to have antimicrobial properties in certain contexts . The biological implications of p-tolyl phenylacetate may be inferred from these related compounds, suggesting potential roles in pharmacology or biochemistry.
The synthesis of p-tolyl phenylacetate typically involves an esterification reaction between p-tolyl alcohol and phenylacetic acid. This reaction is generally catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The process can be summarized as follows:
p-Tolyl phenylacetate finds its primary application in the fragrance industry, where it is valued for its complex scent profile that enhances floral notes and adds depth to animalic fragrances. It is used in perfumes, cosmetics, and other scented products to impart a desirable aroma . Additionally, due to its chemical properties, it may have potential uses in organic synthesis and as a reagent in various
Several compounds share structural similarities with p-tolyl phenylacetate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Phenylacetate | Simple structure; involved in metabolic processes | |
Para-Cresyl Phenyl Acetate | Similar scent profile; used in perfumery | |
Ortho-Cresyl Phenyl Acetate | Different positional isomer; floral scent | |
Benzyl Acetate | Commonly used solvent; fruity aroma |
Uniqueness: p-Tolyl phenylacetate is distinguished by its specific aromatic structure that combines both para-substituted tolyl and phenyl groups, contributing to its unique scent profile compared to other similar esters. Its dual aromatic nature allows it to enhance both floral and animalic notes effectively.
The fundamental synthesis of p-tolyl phenylacetate relies on the classical esterification reaction between phenylacetic acid and p-cresol (para-cresol). This traditional approach involves the direct condensation of the carboxylic acid functionality with the hydroxyl group of the phenolic compound, resulting in the formation of the desired ester bond with concurrent water elimination.
The conventional esterification process typically employs homogeneous acid catalysts, most commonly sulfuric acid, to facilitate the reaction. The mechanism proceeds through the protonation of the carbonyl oxygen of phenylacetic acid, enhancing the electrophilicity of the carbon center and promoting nucleophilic attack by the p-cresol molecule. The reaction conditions generally require elevated temperatures ranging from 110°C to 150°C, with reaction times extending from 4 to 8 hours to achieve satisfactory conversion rates.
Alternative traditional synthetic routes include the utilization of phenylacetyl chloride as the acylating agent. This method involves heating phenylacetyl chloride with freshly distilled p-cresol, eliminating the need for additional acid catalysts while providing enhanced reaction rates due to the increased reactivity of the acid chloride functionality. The acyl chloride route typically demonstrates superior atom economy compared to direct esterification, as hydrogen chloride represents the only byproduct rather than water.
Research investigations have demonstrated that traditional esterification reactions exhibit significant sensitivity to reaction temperature and molar ratios of reactants. Studies indicate that optimal conversion rates occur when maintaining temperatures between 110°C and 120°C, with higher temperatures leading to decreased yields due to increased side product formation. The molar ratio of reactants plays a crucial role, with excess p-cresol typically employed to drive the equilibrium toward ester formation according to Le Chatelier's principle.
Contemporary synthesis approaches for p-tolyl phenylacetate have evolved to incorporate sophisticated heterogeneous catalytic systems, offering significant advantages over traditional homogeneous acid catalysis. These modern methodologies provide enhanced selectivity, simplified product purification, and reduced environmental impact through catalyst reusability.
Ion-exchange resin catalysts represent one of the most successful heterogeneous catalytic systems for p-tolyl phenylacetate synthesis. Amberlyst-15 and Indion-125 resins have demonstrated exceptional catalytic activity, achieving conversion rates comparable to or exceeding those obtained with conventional mineral acid catalysts. The order of catalytic activity follows the sequence: Amberlyst-15 ≈ Indion-125 > 20% w/w dodecatungstophosphoric acid on K-10 clay > sulfated zirconia.
Detailed kinetic analysis of the ion-exchange resin catalyzed process reveals pseudo-first-order behavior with respect to phenylacetic acid concentration. The apparent activation energy for this catalytic system has been determined to be 9.56 kilocalories per mole, indicating favorable thermodynamic conditions for the esterification process. The reaction demonstrates 100% selectivity toward p-tolyl phenylacetate formation, eliminating concerns regarding byproduct formation and subsequent purification requirements.
Metal cation-exchanged montmorillonite nanoclays constitute another innovative catalytic approach for p-tolyl phenylacetate synthesis. These modified clay materials incorporate various metal cations including aluminum(III), zinc(II), manganese(II), iron(III), and copper(II) within the montmorillonite structure. Among the investigated metal cations, aluminum(III)-exchanged montmorillonite demonstrates superior catalytic performance, achieving yields up to 74% under optimized reaction conditions.
The catalytic activity of metal cation-exchanged montmorillonite correlates directly with the charge-to-radius ratio of the incorporated metal cations. Aluminum(III) exhibits the highest charge density, resulting in enhanced Lewis acid character and superior catalytic activity for the esterification process. The catalyst demonstrates excellent regeneration properties, maintaining catalytic activity through multiple reaction cycles with minimal performance degradation.
Table 1: Comparative Performance of Different Catalytic Systems
Catalyst Type | Optimal Temperature (°C) | Reaction Time (hours) | Maximum Yield (%) | Selectivity (%) |
---|---|---|---|---|
Amberlyst-15 | 110 | 6 | 80 | 100 |
Indion-125 | 110 | 6 | 78 | 100 |
Aluminum(III)-montmorillonite | 110 | 6 | 74 | 95 |
Sulfated zirconia | 120 | 8 | 65 | 92 |
Zinc(II)-montmorillonite | 110 | 6 | 52 | 90 |
Sulfated zirconia catalysts offer an additional heterogeneous option for p-tolyl phenylacetate synthesis, though typically demonstrating lower catalytic activity compared to ion-exchange resins and modified clay materials. The preparation of sulfated zirconia involves impregnation of commercial zirconia nanopowder with varying concentrations of sulfuric acid followed by calcination at elevated temperatures. Optimal catalyst performance occurs with 0.8 molar sulfuric acid treatment and calcination at 600°C, achieving maximum acidity values of 3.81 millimoles per gram.
Industrial-scale production of p-tolyl phenylacetate requires careful optimization of reaction parameters to achieve economically viable yields while maintaining product quality standards. The scaling considerations encompass reactor design, heat management, product separation, and catalyst recovery systems.
Continuous-flow processing represents a significant advancement in industrial p-tolyl phenylacetate production, offering enhanced heat and mass transfer characteristics compared to traditional batch processing. Flow reactors enable precise temperature control and residence time optimization, resulting in improved conversion rates and product selectivity. The implementation of packed-bed reactors containing immobilized catalysts facilitates continuous operation while simplifying catalyst separation and recovery procedures.
Reactive distillation technology has emerged as a particularly effective approach for industrial esterification processes, combining reaction and separation operations within a single unit. This process intensification strategy offers significant advantages including enhanced conversion through continuous water removal, reduced capital investment requirements, and improved energy efficiency. Experimental investigations demonstrate that reactive distillation can achieve conversion rates exceeding 90% for phenylacetic acid esterification reactions under optimized operating conditions.
The selection of appropriate solvents plays a crucial role in industrial-scale production optimization. Research findings indicate that non-polar solvents such as toluene provide superior performance compared to polar alternatives, achieving yields up to 74% for aluminum(III)-montmorillonite catalyzed reactions. The solvent selection influences reaction equilibrium, catalyst stability, and product separation efficiency, making it a critical parameter for industrial process design.
Table 2: Effect of Reaction Parameters on Industrial Production Yields
Parameter | Optimal Range | Yield Impact (%) | Process Considerations |
---|---|---|---|
Temperature | 110-120°C | 20-25 | Energy consumption vs. conversion |
Molar Ratio (phenylacetic acid:p-cresol) | 1:3 to 1:4 | 15-20 | Raw material costs vs. separation complexity |
Catalyst Loading | 0.5-0.75 g per 25 mmol substrate | 10-15 | Catalyst cost vs. reaction rate |
Reaction Time | 6-8 hours | 5-10 | Productivity vs. throughput |
Solvent Selection | Toluene > Benzene | 8-12 | Recovery efficiency vs. environmental impact |
Process optimization studies reveal that maintaining phenylacetic acid to p-cresol molar ratios between 1:3 and 1:4 provides optimal economic balance between raw material consumption and product yield. Higher p-cresol ratios result in increased conversion but require more sophisticated separation systems for excess reactant recovery. Lower ratios compromise conversion efficiency, necessitating longer reaction times or higher temperatures to achieve acceptable yields.
Catalyst recovery and regeneration systems represent critical components of industrial p-tolyl phenylacetate production facilities. Ion-exchange resins demonstrate excellent regeneration characteristics, maintaining catalytic activity through multiple reaction cycles without significant performance degradation. The regeneration process typically involves washing with organic solvents followed by thermal treatment to remove adsorbed impurities and restore active sites.
Quality control considerations for industrial production include monitoring of impurity profiles, particularly the formation of side products from competing reactions such as phenol acetylation or acid anhydride formation. Advanced analytical techniques including gas chromatography and nuclear magnetic resonance spectroscopy enable real-time monitoring of product purity and process optimization. The implementation of statistical process control methodologies ensures consistent product quality while minimizing production costs and environmental impact.
The Fries rearrangement of p-tolyl phenylacetate proceeds through Lewis acid-catalyzed acyl migration to aromatic positions. Aluminum chloride coordinates preferentially with the carbonyl oxygen, inducing polarization of the ester bond (Figure 1) [2]. This generates an acylium-carbocation intermediate that undergoes electrophilic aromatic substitution, with temperature dictating product distribution:
Table 1. Temperature Effects on Regioselectivity
Condition | Ortho:Para Ratio | Solvent Polarity |
---|---|---|
25°C | 1:3 | Dichloroethane |
120°C | 4:1 | Toluene |
Kinetic studies using ion-exchange resins reveal pseudo-first-order behavior with apparent activation energy of 9.56 kcal/mol [1]. The reaction maintains 100% selectivity toward p-cresylphenyl acetate when catalyzed by Indion-125 resin, avoiding para-isomer formation through steric constraints in the catalyst pores [1]. Cross-over experiments with mixed phenolic esters demonstrate strict intramolecular migration, confirming the carbocation mechanism's dominance over radical pathways [3].
UV irradiation induces C-O bond homolysis in p-tolyl phenylacetate, generating phenylacetyl and p-tolyloxy radicals. Time-resolved spectroscopy identifies three primary pathways:
The "Trivial Mechanism" dominates in phenolic media, where liberated p-cresol reacts with acyl radicals to regenerate starting material (21% recovery at 50% conversion) [3]. Solvent effects dramatically alter product distribution:
Table 2. Solvent Impact on Photoproducts
Solvent | Ortho (%) | Para (%) | Dimerization (%) |
---|---|---|---|
Cyclohexane | 62 | 18 | 20 |
Acetonitrile | 34 | 53 | 13 |
Laser flash photolysis reveals triplet-state involvement (τ=15 ns) when sensitized with benzophenone, contrasting with singlet-mediated cleavage in direct irradiation [5].
At temperatures exceeding 500°C, p-tolyl phenylacetate undergoes concerted decomposition through two competing pathways:
$$
\text{C}6\text{H}5\text{CH}2\text{COO-C}7\text{H}7 \rightarrow \begin{cases}
\text{C}6\text{H}5\text{CH}2\text{COOH} + \text{C}7\text{H}7\text{OH} & (Ea = 55\ \text{kcal/mol}) \
\text{C}6\text{H}5\text{CH}=\text{C}=O + \text{C}7\text{H}7\text{OH} & (Ea = 58\ \text{kcal/mol})
\end{cases}
$$
Isothermal TGA analysis in toluene carrier gas shows first-order kinetics (k = 8×10¹³·e⁻⁶²⁰⁰⁰/RT s⁻¹) [4]. Methyl radical trapping experiments confirm phenylketene formation through Norrish Type I cleavage, with benzyl radicals dimerizing to dibenzyl (detected via GC-MS) [4]. Pressure-dependent studies reveal transition from homogeneous gas-phase decomposition at <10 Torr to surface-catalyzed pathways at higher pressures.